molecular formula C23H18ClN3O4 B5237037 4-chloro-3-nitro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide

4-chloro-3-nitro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide

Cat. No.: B5237037
M. Wt: 435.9 g/mol
InChI Key: TZHNFPNELUCADZ-UHFFFAOYSA-N
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Description

4-chloro-3-nitro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide is a complex organic compound that features a benzamide core substituted with chloro, nitro, and benzoxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-nitro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Nitration and Chlorination: The benzamide core is nitrated using a mixture of concentrated nitric acid and sulfuric acid. Chlorination is achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Coupling Reaction: The final step involves coupling the benzoxazole derivative with the nitrated and chlorinated benzamide under basic conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-nitro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide can undergo various chemical reactions:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride (NaBH4).

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.

    Oxidation: The benzoxazole ring can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Amines, thiols.

    Oxidizing Agents: Potassium permanganate.

Major Products

    Reduction: Formation of 4-amino-3-nitro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized benzoxazole derivatives.

Scientific Research Applications

4-chloro-3-nitro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, or anticancer activities.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of benzoxazole derivatives with biological targets, providing insights into their mechanism of action.

Mechanism of Action

The mechanism of action of 4-chloro-3-nitro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzoxazole ring can bind to specific proteins or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-nitrobenzonitrile: Shares the chloro and nitro substituents but lacks the benzoxazole ring.

    4-chloro-3-nitrobenzamide: Similar core structure but without the benzoxazole substitution.

    Benzoxazole derivatives: Compounds with the benzoxazole ring but different substituents on the benzamide core.

Uniqueness

4-chloro-3-nitro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and benzoxazole groups allows for diverse interactions with biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

4-chloro-3-nitro-N-[4-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O4/c1-13(2)15-6-10-21-19(11-15)26-23(31-21)14-3-7-17(8-4-14)25-22(28)16-5-9-18(24)20(12-16)27(29)30/h3-13H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHNFPNELUCADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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